molecular formula C15H8N3NaO B580049 Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine CAS No. 1421610-21-0

Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine

Cat. No. B580049
M. Wt: 269.239
InChI Key: JBNHEGDICQSOLR-NYAKATHWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is also known as "11H-Indeno[1,2-b]quinoxalin-11-one oxime sodium salt" . It is a potent and selective JNK3 inhibitor . The molecular formula is C15H8N3NaO and the molecular weight is 269.23 .


Synthesis Analysis

The synthesis of indeno[1,2-b]quinoxalines involves the reactions of indeno[1,2-b]quinoxalinone as a key construction block . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures . A variety of chemical reactions are used to produce a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .


Molecular Structure Analysis

The molecular structure of “Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is characterized by a nitrogen-containing indeno[1,2-b]quinoxaline ring . This ring is a privileged structurally fused active system and has notable applications in various fields of chemistry .


Chemical Reactions Analysis

The nitrogen-containing indeno[1,2-b]quinoxaline ring is recognized as an important building block in organic synthesis . It is involved in a wide range of chemical reactions to produce a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .


Physical And Chemical Properties Analysis

“Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is a white to off-white solid . It is soluble in DMSO . The molecular formula is C15H8N3NaO and the molecular weight is 269.23 .

Scientific Research Applications

Decomposition and Mineralization in Water Treatment

Research on the decomposition and mineralization of sulfaquinoxaline sodium (a compound with a quinoxaline group) during UV/H2O2 oxidation processes provides insight into methods for removing residues of quinoxaline derivatives from wastewater. This study highlights the effectiveness of UV/H2O2 oxidation in decomposing sulfaquinoxaline sodium, especially under acidic and neutral conditions, and identifies the influence of various ions and organic materials on the decomposition rate. The decomposition products and potential pathways were elucidated using advanced chromatography and mass spectrometry techniques, offering a foundation for understanding the environmental fate of quinoxaline derivatives (Liao et al., 2016).

Organic Synthesis and Pharmaceutical Applications

Several studies have focused on the synthesis of quinoxaline derivatives for potential pharmaceutical applications. For instance, the synthesis of 11H-indeno[1,2-b]quinoxaline derivatives has been explored for their use as intermediates in organic synthesis and their potential pharmaceutical applications, including neuroinflammation and ischemia-reperfusion injury treatment prospects (Kovrizhina et al., 2021). Another study demonstrated a metal-free synthesis of pyrrolo[1,2-a]quinoxalines, highlighting a novel approach to synthesizing biologically important quinoxaline derivatives (Tang et al., 2018).

Neuroprotective Effects

Research on a novel inhibitor of c-Jun N-terminal kinase, based on an indeno[1,2-b]quinoxaline derivative, demonstrates significant neuroprotective effects in a rat model of transient focal cerebral ischemia. This study showcases the therapeutic potential of quinoxaline derivatives in treating stroke and possibly other neurodegenerative diseases, highlighting the compound's ability to reduce infarct size and improve neurological outcomes (Plotnikov et al., 2020).

Anticancer Activity

A study on indeno[1,2-b]quinoxaline derivatives revealed their potential as anticancer agents, with specific compounds showing activity against various cancer cell lines. The research indicates that these compounds could inhibit topoisomerase I and II, induce cell cycle arrest, and activate apoptosis pathways, suggesting their potential utility in cancer therapy (Tseng et al., 2016).

Safety And Hazards

When handling “Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine”, it is advised not to take it internally . Gloves and a mask should be worn when handling the product . Contact by all modes of exposure should be avoided .

Future Directions

The nitrogen-containing indeno[1,2-b]quinoxaline ring has notable applications in various fields of chemistry . It has been recognized as an important building block in organic synthesis . Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . Therefore, the future directions of “Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” could involve further exploration of its potential pharmaceutical applications.

properties

IUPAC Name

sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNHEGDICQSOLR-NYAKATHWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N3NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine

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